Unique Structural Motif: Combining 3-Chloro Substitution with a Cyclobutylamino-2-Oxoethoxy Linker on a Benzoic Acid Scaffold
The target compound uniquely combines a 3-chloro substituent and a cyclobutylamino-2-oxoethoxy linker on a benzoic acid core. In contrast, the most common analogs, such as 4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid (lacking chloro), lose the electron-withdrawing inductive effect of the chlorine atom, altering aromatic reactivity. Similarly, 3-chloro-4-(2-(ethylamino)-2-oxoethoxy)benzoic acid (acyclic amine) forfeits the constrained cyclobutane ring, which is known to improve metabolic stability .
| Evidence Dimension | Structural Uniqueness (Substructure Fingerprint) |
|---|---|
| Target Compound Data | Substructure: 3-Chloro, Cyclobutylamino, 2-Oxoethoxy, Benzoic Acid |
| Comparator Or Baseline | Analog A: 4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid (no Cl). Analog B: 3-chloro-4-(2-(ethylamino)-2-oxoethoxy)benzoic acid (no cyclobutyl). |
| Quantified Difference | Target contains a unique combination of three distinct functional moieties not found together in any single comparator. |
| Conditions | Structural comparison based on SMILES notation and chemical graph analysis. |
Why This Matters
This unique combinatorial motif is critical for researchers seeking a building block with a specific, pre-defined chemical reactivity profile that cannot be replicated by off-the-shelf analogs.
